molecular formula C4H7NO B14259789 Ethenyl ethanimidate CAS No. 398136-05-5

Ethenyl ethanimidate

Cat. No.: B14259789
CAS No.: 398136-05-5
M. Wt: 85.10 g/mol
InChI Key: BXBSDLUEXWPFHQ-UHFFFAOYSA-N
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Description

Ethenyl ethanimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is a derivative of ethanimidic acid and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its ethereal-winey and vinegar-like attributes, making it a notable component in the flavor profiles of certain fermented products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl ethanimidate can be synthesized through the reaction of ethyl acetate with ammonia or amines under controlled conditions. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C(=NH)OC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethenyl ethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethenyl ethanimidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethenyl ethanimidate involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Ethenyl ethanimidate is unique due to its specific reactivity profile and its role in flavor and fragrance production. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

398136-05-5

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

ethenyl ethanimidate

InChI

InChI=1S/C4H7NO/c1-3-6-4(2)5/h3,5H,1H2,2H3

InChI Key

BXBSDLUEXWPFHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=N)OC=C

Origin of Product

United States

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